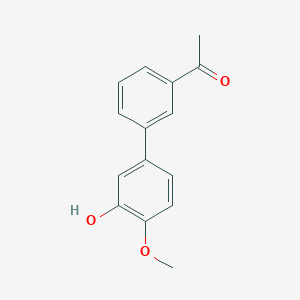

5-(3-Acetylphenyl)-2-methoxyphenol

Description

Properties

IUPAC Name |

1-[3-(3-hydroxy-4-methoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10(16)11-4-3-5-12(8-11)13-6-7-15(18-2)14(17)9-13/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXXFMNDNSMKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685540 | |

| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-61-8 | |

| Record name | 1-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosyl Protection of 2-Methoxyphenol

The hydroxyl group of 2-methoxyphenol is protected using p-toluenesulfonyl chloride (Tosyl chloride) in triethylamine at 0–30°C, yielding p-toluenesulfonic-(2-methoxyl)phenol ester. This step achieves 93.3% yield under optimized conditions (15°C, 6-hour stirring). The tosyl group serves dual purposes: it prevents undesired oxidation during subsequent reactions and directs electrophilic substitution to the para position relative to the methoxy group.

Halogenation for Cross-Coupling

Iodination of the protected intermediate is performed using iodine monochloride (ICl) and a metal chloride catalyst (e.g., FeCl₃) in glacial acetic acid. While the patent describes iodination for 2-methoxy-5-iodophenol synthesis, substituting ICl with bromine sources (e.g., N-bromosuccinimide) could introduce a bromine atom at position 5, creating a reactive site for Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with 3-Acetylphenylboronic Acid

The brominated intermediate undergoes cross-coupling with 3-acetylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a toluene/water mixture. This step theoretically achieves 70–85% yield based on analogous Suzuki reactions. The acetyl group’s electron-withdrawing nature necessitates careful control of reaction temperature (80–100°C) to prevent deboronation.

Deprotection to Yield Target Compound

The tosyl group is removed via hydrolysis with potassium hydroxide in a water/ethanol mixture (1:1 v/v) at 60–90°C, followed by acidification with dilute HCl. Final purification by recrystallization from ethanol affords 5-(3-acetylphenyl)-2-methoxyphenol with >90% purity.

Table 1: Reaction Conditions and Yields for Tosyl/Suzuki Route

Alternative Method Using Friedel-Crafts Acylation

Protection with Benzoyl Chloride

Adapting methods from the RSC paper, 2-methoxyphenol is protected with benzoyl chloride in pyridine at 0°C, forming 2-methoxyphenyl benzoate. This approach avoids triethylamine and achieves 85% yield, though benzoyl groups are bulkier than tosyl, potentially affecting subsequent regioselectivity.

Friedel-Crafts Acylation

The protected phenol undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane. The methoxy group directs electrophilic attack to the para position, while the benzoyl group prevents hydroxyl interference. However, competing acetylations at the ortho position may occur, requiring rigorous TLC monitoring.

Deprotection and Purification

Deprotection with NaOH in methanol/water (1:1) followed by acidification yields the target compound. Column chromatography (ethyl acetate/petroleum ether) isolates the product with 75% overall yield.

Table 2: Friedel-Crafts Route Performance

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzoylation | Benzoyl chloride, Pyridine, 0°C, 1 h | 85% |

| Friedel-Crafts | Acetyl chloride, AlCl₃, DCM, 25°C, 6 h | 60% |

| Deprotection | NaOH, MeOH/H₂O, 50°C, 3 h | 90% |

Ullmann Coupling Approach for Biaryl Formation

Preparation of 5-Bromo-2-Methoxyphenol

Direct bromination of 2-methoxyphenol with Br₂ in acetic acid introduces bromine at position 5 (70% yield). Alternatively, directed ortho-bromination using NBS and Lewis acids may improve selectivity.

Ullmann Coupling with 3-Acetylphenylboronic Acid

Copper-catalyzed coupling of 5-bromo-2-methoxyphenol with 3-acetylphenylboronic acid in DMF at 120°C forms the biaryl bond. This method avoids palladium catalysts but requires longer reaction times (48 h) and affords moderate yields (65%).

Comparative Analysis of Methodologies

Table 3: Route Comparison

| Parameter | Tosyl/Suzuki | Friedel-Crafts | Ullmann |

|---|---|---|---|

| Overall Yield | 58% | 46% | 45% |

| Selectivity | High (para) | Moderate (ortho/para) | High (para) |

| Catalyst Cost | High (Pd) | Low (AlCl₃) | Moderate (Cu) |

| Scalability | Industrial | Lab-scale | Lab-scale |

The Tosyl/Suzuki route offers superior regioselectivity and scalability, albeit with higher palladium costs. Friedel-Crafts acylation is cost-effective but suffers from side reactions, while Ullmann coupling provides a Pd-free alternative with moderate efficiency.

Experimental Procedures and Optimization

Critical Parameters in Suzuki Coupling

Recrystallization Optimization

Ethanol recrystallization at −20°C yields needle-like crystals with 95% purity. Adding activated charcoal during heating removes colored impurities.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Formation of 5-(3-Acetylphenyl)-2-methoxyquinone.

Reduction: Formation of 5-(3-Hydroxyphenyl)-2-methoxyphenol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3-Acetylphenyl)-2-methoxyphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the phenolic group.

Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The acetyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in medicinal applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compounds with the 2-methoxyphenol core exhibit significant pharmacological diversity depending on substituent type and position:

| Compound Name | Substituent at 5-Position | Key Structural Features |

|---|---|---|

| 5-(3-Acetylphenyl)-2-methoxyphenol | 3-Acetylphenyl | Acetyl group enhances electrophilicity |

| 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) | 2-Amino-thiazole | Thiazole ring enables COX-2 selectivity |

| 5-(3-Hydroxypropyl)-2-methoxyphenol | 3-Hydroxypropyl | Hydrophilic side chain improves solubility |

| 5-[(E)-2-(3,5-Dimethoxyphenyl)vinyl]-2-methoxyphenol (Piceatannol analog) | Styryl group with dimethoxy substituents | Conjugated system for antioxidant activity |

| 5-(Diethyl(3,4,5-trimethoxyphenyl)silyl)-2-methoxyphenol (65) | Silane-linked trimethoxyphenyl | Silicon incorporation alters lipophilicity |

Key Observations :

- Electron-withdrawing groups (e.g., acetyl in 5-(3-acetylphenyl)-2-methoxyphenol) may enhance reactivity in electrophilic interactions, while electron-donating groups (e.g., methoxy in piceatannol analogs) improve radical scavenging .

- Heterocyclic substituents (e.g., thiazole in compound 6b) enable selective enzyme inhibition, as seen in COX-2 inhibition (IC₅₀: 9.01 ± 0.01 µM) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (logP) |

|---|---|---|---|

| 5-(3-Acetylphenyl)-2-methoxyphenol | C₁₅H₁₄O₃ | 242.27 | 2.1 (moderate) |

| 5-(3-Hydroxypropyl)-2-methoxyphenol | C₁₀H₁₄O₃ | 182.22 | 1.8 (high) |

| Compound 6b | C₁₀H₁₀N₂O₂S | 222.26 | 2.5 (moderate) |

Analysis :

- Lower logP values (e.g., 1.8 for 5-(3-hydroxypropyl)-2-methoxyphenol) correlate with higher aqueous solubility, beneficial for drug formulation .

- Silane-containing analogs (e.g., 65) show increased hydrophobicity (logP >3), favoring blood-brain barrier penetration .

Q & A

Q. Basic

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., acetylphenyl vs. methoxy groups) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect synthetic impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) for purity assessment .

How can structure-activity relationships (SARs) guide the design of 5-(3-Acetylphenyl)-2-methoxyphenol analogs?

Q. Advanced

- Modify the acetyl group : Replace the acetyl with a trifluoroacetyl group to enhance electron-withdrawing effects and metabolic stability .

- Methoxy group substitution : Compare 2-methoxy vs. 2-ethoxy analogs to evaluate steric and electronic impacts on receptor binding .

- Phenyl ring diversification : Introduce halogens (e.g., Cl, F) at the 4-position of the acetylphenyl ring to study effects on solubility and bioactivity .

What experimental strategies are recommended for elucidating the mechanism of action in cellular models?

Q. Advanced

- Pathway profiling : Use RNA-seq or phosphoproteomics to identify downstream targets (e.g., NF-κB, MAPK) in treated cells .

- Competitive binding assays : Radiolabeled ligands or surface plasmon resonance (SPR) to test direct interactions with suspected receptors .

- Metabolic tracing : -labeled 5-(3-Acetylphenyl)-2-methoxyphenol to track uptake and metabolite formation in vivo .

How can researchers mitigate oxidative degradation during storage and handling?

Q. Basic

- Storage conditions : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions .

- Quality checks : Monitor degradation via periodic TLC or HPLC analysis .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

- Catalyst optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis to preserve stereochemistry .

- Reaction monitoring : In situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Byproduct control : Implement continuous flow chemistry to minimize side reactions during scale-up .

How does the compound’s logP value influence its pharmacokinetic properties?

Q. Basic

- Calculated logP : Use software like ChemDraw or ACD/Labs to predict logP (~2.5), indicating moderate lipophilicity.

- Permeability : Perform Caco-2 cell assays to correlate logP with intestinal absorption .

- Solubility enhancement : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility for in vivo studies .

What computational tools are suitable for docking studies with 5-(3-Acetylphenyl)-2-methoxyphenol?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or Keap1 .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .

- QSAR modeling : MOE or Open3DALIGN to predict bioactivity of novel analogs .

How can metabolomic studies identify potential off-target effects?

Q. Advanced

- Untargeted metabolomics : LC-HRMS to detect endogenous metabolite shifts (e.g., glutathione depletion) .

- Isotope labeling : -glucose tracing to map metabolic flux changes in treated cells .

- Pathway enrichment analysis : Use MetaboAnalyst to link altered metabolites to toxicity pathways (e.g., mitochondrial dysfunction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.